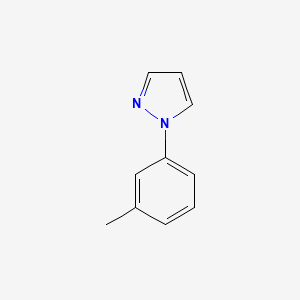

1-m-Tolyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-4-2-5-10(8-9)12-7-3-6-11-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIIQXAIUSWPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470359 | |

| Record name | 1-m-Tolyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850380-23-3 | |

| Record name | 1-m-Tolyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-m-tolyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 1-m-tolyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific isomer, this document presents a compilation of predicted values for key parameters essential for research and drug development. Furthermore, a detailed, representative experimental protocol for the synthesis of 1-aryl-pyrazoles is provided, which can be adapted for the synthesis of this compound. This guide also includes a visualization of the synthetic workflow. In the absence of elucidated biological signaling pathways for this compound, a conceptual diagram illustrating structure-property relationships for pyrazole derivatives is presented to offer broader context for drug design.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their versatile biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties, make them a subject of continuous investigation. The substitution pattern on the pyrazole ring and its N-aryl moiety significantly influences the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profile. This guide focuses specifically on this compound, an isomer with potential for further exploration in drug discovery programs. Understanding its fundamental physicochemical characteristics is the first step in unlocking its therapeutic potential.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values have been computationally generated and provide a valuable baseline for experimental design and interpretation.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₀N₂ | |

| Molecular Weight | 158.20 g/mol | |

| Melting Point | 45-55 °C | Prediction based on structurally similar compounds. |

| Boiling Point | 280-290 °C at 760 mmHg | Prediction based on structurally similar compounds. |

| Water Solubility | Low | Predicted to be sparingly soluble in water. |

| pKa (most basic) | 2.0 - 3.0 | Refers to the protonation of the pyrazole ring nitrogen. |

| LogP | 2.5 - 3.0 | Indicates moderate lipophilicity. |

Experimental Protocols

3.1. Synthesis of this compound

Objective: To synthesize this compound via the condensation of a 1,3-dicarbonyl compound with m-tolylhydrazine.

Materials:

-

Malondialdehyde tetraethyl acetal (or a suitable 1,3-dicarbonyl equivalent)

-

m-Tolylhydrazine hydrochloride

-

Hydrochloric acid (HCl)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Hydrazine Deprotection (if starting from hydrochloride salt):

-

Dissolve m-tolylhydrazine hydrochloride in water.

-

Add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8).

-

Extract the free m-tolylhydrazine with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain m-tolylhydrazine as an oil.

-

-

Cyclocondensation Reaction:

-

In a round-bottom flask, dissolve malondialdehyde tetraethyl acetal (1.0 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

To this solution, add m-tolylhydrazine (1.0 eq) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

3.2. Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

-

¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

Mandatory Visualizations

4.1. Experimental Workflow for the Synthesis of 1-aryl-pyrazoles

Caption: General workflow for the synthesis and purification of this compound.

4.2. Conceptual Diagram of Structure-Property Relationships in Pyrazole Derivatives

As specific signaling pathways for this compound are not well-documented, the following diagram illustrates the logical relationship between chemical structure modifications and their impact on physicochemical and biological properties, a key concept in drug development.

Caption: Influence of pyrazole structure on properties and biological activity.

Conclusion

This technical guide provides foundational physicochemical data for this compound based on computational predictions, offering a starting point for further experimental validation. The included representative synthetic protocol and workflow diagram serve as a practical resource for researchers aiming to synthesize this and related compounds. While the specific biological targets and signaling pathways for this compound remain to be elucidated, the conceptual framework of structure-property relationships highlights the potential for tuning the properties of pyrazole derivatives for desired therapeutic outcomes. This document is intended to facilitate and inform future research into the promising class of pyrazole-based compounds.

An In-depth Technical Guide to 1-(3-methylphenyl)-1H-pyrazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-methylphenyl)-1H-pyrazole, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While specific research on this particular isomer is limited, this document extrapolates from the rich body of knowledge on pyrazole chemistry and biology to offer a detailed perspective on its synthesis, potential biological activities, and physicochemical properties. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of 1-(3-methylphenyl)-1H-pyrazole in medicinal chemistry and drug discovery.

Chemical Identity

-

IUPAC Name: 1-(3-methylphenyl)-1H-pyrazole

-

Synonym: 1-m-tolyl-1H-pyrazole

-

CAS Number: 850380-23-3

Physicochemical Properties

Due to the limited availability of experimental data for 1-(3-methylphenyl)-1H-pyrazole, the following table presents computed properties and data from closely related isomers to provide an estimated profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | - |

| Molecular Weight | 158.20 g/mol | [1] |

| XLogP3-AA (Computed) | 2.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 158.084398 g/mol | [1] |

| Comparative Isomer Data | ||

| 3-methyl-1-phenyl-1H-pyrazole | ||

| CAS Number | 1128-54-7 | [1] |

| Melting Point | 36.5 °C | [2] |

| 3-Methylpyrazole | ||

| CAS Number | 1453-58-3 | [2][3] |

| pKa | 3.5 | [3] |

Synthesis and Experimental Protocols

The synthesis of 1-substituted pyrazoles is well-established in organic chemistry. The Knorr pyrazole synthesis is a classic and versatile method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

General Synthetic Approach: The Knorr Pyrazole Synthesis

The reaction of a suitable 1,3-dicarbonyl compound with m-tolylhydrazine would be the most probable route to synthesize 1-(3-methylphenyl)-1H-pyrazole.

Reaction Scheme:

Caption: Generalized workflow for the Knorr synthesis of 1-(3-methylphenyl)-1H-pyrazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for Knorr pyrazole synthesis and would require optimization for the specific synthesis of 1-(3-methylphenyl)-1H-pyrazole.

Materials:

-

1,3-dicarbonyl compound (e.g., malondialdehyde or a precursor)

-

m-Tolylhydrazine hydrochloride

-

Ethanol or acetic acid (solvent)

-

Sodium acetate (if using hydrochloride salt)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-tolylhydrazine hydrochloride (1.0 equivalent) and sodium acetate (1.1 equivalents) in ethanol.

-

Addition of Dicarbonyl: To the stirred solution, add the 1,3-dicarbonyl compound (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 80°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-(3-methylphenyl)-1H-pyrazole.

Biological Activities and Potential Applications

While no specific biological data for 1-(3-methylphenyl)-1H-pyrazole has been found, the pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs and clinical candidates. Pyrazole derivatives have been reported to exhibit a wide range of biological activities.[4][5][6][7][8]

Potential Therapeutic Areas:

-

Anti-inflammatory: Many pyrazole derivatives act as anti-inflammatory agents, with some exhibiting COX-2 inhibitory activity.[4]

-

Anticancer: The pyrazole nucleus is a common feature in many anticancer agents, targeting various pathways involved in cell proliferation and survival.[9][10]

-

Antimicrobial: Pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[4][11]

-

Neurological Disorders: Certain pyrazoles have been investigated for their potential in treating neurological and psychiatric conditions.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrazole-containing compounds as kinase inhibitors, a plausible mechanism of action for a biologically active derivative of 1-(3-methylphenyl)-1H-pyrazole could involve the inhibition of a signal transduction pathway critical for disease progression, such as a mitogen-activated protein kinase (MAPK) pathway.

Caption: Hypothetical inhibition of the MAPK signaling pathway by 1-(3-methylphenyl)-1H-pyrazole.

Conclusion

1-(3-methylphenyl)-1H-pyrazole, while not extensively studied, belongs to a class of compounds with immense therapeutic potential. This guide provides a framework for its synthesis and outlines the broad spectrum of biological activities associated with the pyrazole core. Further research is warranted to elucidate the specific physicochemical properties and pharmacological profile of this particular isomer, which may hold promise for the development of novel therapeutic agents. The experimental protocols and conceptual pathways presented herein are intended to stimulate and guide future investigations into this and related molecules.

References

- 1. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazole, 3-methyl- (CAS 1453-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. academicstrive.com [academicstrive.com]

- 9. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 1-m-tolyl-1H-pyrazole: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 1-m-tolyl-1H-pyrazole, a heterocyclic compound of interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, providing critical data, experimental methodologies, and logical frameworks to facilitate its application in research and development.

Executive Summary

This compound, a member of the versatile pyrazole class of compounds, presents a physicochemical profile that necessitates a thorough understanding for its effective use in medicinal chemistry. Pyrazole derivatives are known for their wide range of biological activities, but their often-limited aqueous solubility and potential for degradation pose significant formulation challenges.[1] This guide consolidates the available, albeit limited, direct data on this compound and extrapolates from closely related analogs to provide a predictive overview of its solubility and stability characteristics. Furthermore, it outlines detailed experimental protocols for the precise determination of these properties and presents logical workflows to guide experimental design.

Physicochemical Properties

While specific quantitative solubility and stability data for this compound are not extensively reported in publicly available literature, the general characteristics of pyrazole-based compounds can provide valuable insights. The tolyl group, being nonpolar, is expected to contribute to a lower aqueous solubility.

Table 1: Physicochemical Properties of a Related Isomer, 4-(m-Tolyl)-1H-pyrazole

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [2] |

| Molecular Weight | 158.2 g/mol | [2] |

| Melting Point | 142–144°C | [2] |

| Boiling Point | 312°C (estimated) | [2] |

| LogP (Octanol-Water) | 2.7 | [2] |

| Water Solubility | Insoluble | [2] |

| Organic Solvent Solubility | Soluble in DMSO, DMF | [2] |

Note: The data presented is for the isomer 4-(m-tolyl)-1H-pyrazole and should be considered as an estimation for this compound. Experimental verification is crucial.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. Based on the general properties of pyrazole derivatives, this compound is anticipated to exhibit limited solubility in aqueous media and greater solubility in organic solvents.[3]

Table 2: Expected Solubility of this compound in Common Solvents

| Solvent | Expected Solubility | Rationale |

| Water | Low | The non-polar tolyl group and the heterocyclic pyrazole ring generally lead to poor aqueous solubility.[3] |

| Ethanol | Moderate to High | Pyrazole compounds often show good solubility in polar protic solvents like ethanol.[1] |

| Methanol | Moderate to High | Similar to ethanol, methanol is a suitable solvent for many pyrazole derivatives.[3] |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful aprotic solvent capable of dissolving a wide range of non-polar compounds.[2] |

| Dimethylformamide (DMF) | High | DMF is another aprotic solvent in which pyrazole derivatives are often soluble.[2] |

| Acetone | Moderate | Acetone is a polar aprotic solvent that can be effective for dissolving pyrazoles.[4] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mol/L.

-

Stability Profile

The chemical stability of a drug candidate is paramount for its development, manufacturing, and storage. Pyrazole derivatives may be susceptible to degradation under various conditions, including exposure to light, heat, and humidity, as well as in different pH environments.[5]

Thermal Stability

A preliminary assessment of thermal stability can be obtained from the melting point. For 4-(m-tolyl)-1H-pyrazole, the melting point is reported to be in the range of 142-144°C, suggesting good thermal stability at ambient temperatures.[2] However, comprehensive thermal stability studies are necessary to determine the degradation profile at elevated temperatures.

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.

-

Instrument Setup:

-

Place the sample in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 500°C).

-

-

Data Acquisition: Continuously monitor and record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

The onset temperature of decomposition is a key indicator of thermal stability.

-

Photostability

Exposure to light can induce photodegradation of drug molecules.[6] International Council for Harmonisation (ICH) guidelines provide a framework for photostability testing.[7]

-

Sample Preparation:

-

Expose the solid drug substance directly to the light source.

-

Prepare solutions of the compound in transparent, inert containers.

-

Prepare "dark control" samples, wrapped in light-impermeable material (e.g., aluminum foil), to be stored under the same conditions but protected from light.

-

-

Light Exposure:

-

Analysis:

-

At appropriate time points, withdraw samples and their corresponding dark controls.

-

Analyze the samples for any degradation using a stability-indicating HPLC method.

-

Compare the results of the light-exposed samples to the dark controls to determine the extent of photodegradation.

-

pH-Dependent Stability (Hydrolytic Stability)

The stability of a compound in aqueous solutions at different pH values is crucial for understanding its behavior in physiological environments and for the development of liquid formulations.

-

Buffer Preparation: Prepare a series of buffers covering a range of pH values relevant to physiological and pharmaceutical conditions (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Sample Incubation:

-

Dissolve a known concentration of this compound in each buffer solution.

-

Incubate the solutions at a constant, controlled temperature (e.g., 37°C or 50°C).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.

-

Immediately quench any further degradation if necessary (e.g., by dilution with a mobile phase and freezing).

-

Analyze the concentration of the parent compound remaining using a stability-indicating HPLC method.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of the remaining compound versus time for each pH.

-

Determine the degradation rate constant (k) from the slope of the line.

-

Calculate the half-life (t₁/₂) at each pH.

-

Conclusion

While specific experimental data for this compound remains to be fully elucidated, this technical guide provides a robust framework for its characterization. Based on the known properties of related pyrazole compounds, it is anticipated that this compound will exhibit low aqueous solubility and good thermal stability. The provided experimental protocols offer a clear path for the definitive determination of its solubility and stability profile, which is essential for its advancement in drug development pipelines. The systematic evaluation of these physicochemical properties will enable informed decisions regarding formulation strategies and the overall developability of this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(m-Tolyl)-1H-pyrazole (1260785-58-7) for sale [vulcanchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 86-92-0: 1-p-Tolyl-3-methyl-5-pyrazolone | CymitQuimica [cymitquimica.com]

- 5. ijrpr.com [ijrpr.com]

- 6. q1scientific.com [q1scientific.com]

- 7. database.ich.org [database.ich.org]

Spectroscopic Data for 1-m-tolyl-1H-pyrazole: A Technical Overview

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-m-tolyl-1H-pyrazole is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the versatile nature of the pyrazole scaffold. The substitution of the tolyl group at the N1 position of the pyrazole ring influences its electronic properties and spatial conformation, which in turn can modulate its biological activity and material characteristics. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound, forming the bedrock of any further research and development.

This technical guide provides a summary of the available spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented to aid in the reproduction and verification of these results.

Spectroscopic Data Summary

While a comprehensive, publicly available dataset specifically for this compound is not readily found in a single source, data for structurally similar compounds, such as 5-phenyl-3-(m-tolyl)-1H-pyrazole, provide valuable reference points for the expected spectral features. The data presented below is a representative compilation based on typical values for such N-aryl pyrazole derivatives.

Table 1: ¹H NMR Spectroscopic Data for a Representative N-Aryl Pyrazole Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.25 | s | 1H | NH (pyrazole) |

| 7.71 | d | 2H | Ar-H |

| 7.55 | s | 1H | Ar-H |

| 7.50 | d | 1H | Ar-H |

| 7.29 | t | 2H | Ar-H |

| 7.17 | t | 2H | Ar-H |

| 7.03 | s | 1H | Pyrazole-H |

| 6.98 | d | 1H | Ar-H |

| 2.20 | s | 3H | CH₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for a Representative N-Aryl Pyrazole Derivative

| Chemical Shift (δ) ppm | Assignment |

| 138.02 | Ar-C |

| 128.91 | Ar-C |

| 127.84 | Ar-C |

| 125.79 | Ar-C |

| 125.18 | Ar-C |

| 122.38 | Ar-C |

| 99.67 | Pyrazole-C |

| 21.21 | CH₃ |

Solvent: DMSO-d₆

Table 3: Mass Spectrometry (MS) Data for a Representative N-Aryl Pyrazole Derivative

| m/z | Assignment |

| 235.1230 | [M+H]⁺ |

Ionization Mode: ESI

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized and purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans (or as required for a good signal-to-noise ratio).

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method (if liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Mode: Transmittance or Absorbance.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Positive ion mode is typically used for nitrogen-containing compounds.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

-

-

Data Acquisition and Analysis:

-

Inject the sample solution into the mass spectrometer.

-

Acquire the mass spectrum.

-

Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙).

-

Analyze the fragmentation pattern to gain further structural information.

-

Workflow and Logical Relationships

The spectroscopic analysis of a newly synthesized or sourced batch of this compound follows a logical progression to ensure its identity and purity.

Caption: Workflow for the spectroscopic characterization of this compound.

This comprehensive approach, combining NMR, IR, and MS, provides a robust framework for the definitive characterization of this compound, which is essential for its application in research and development.

The Multifaceted Biological Potential of Tolyl-Substituted Pyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, lending its versatile scaffold to a wide array of pharmacologically active agents.[1] The strategic incorporation of substituents onto this core structure allows for the fine-tuning of biological activity, with the tolyl moiety emerging as a particularly significant functional group. The presence of the tolyl group, a methyl-substituted phenyl ring, can profoundly influence the lipophilicity, steric interactions, and electronic properties of the pyrazole derivative, thereby modulating its interaction with biological targets. This technical guide provides an in-depth exploration of the potential biological activities of tolyl-substituted pyrazoles, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It aims to serve as a comprehensive resource for researchers and drug development professionals by presenting quantitative biological data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Tolyl-substituted pyrazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as cell cycle progression and tubulin polymerization, as well as the modulation of critical signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various tolyl-substituted pyrazole derivatives against a panel of human cancer cell lines, with data presented as the half-maximal inhibitory concentration (IC50).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | A-549 (Lung) | 0.00803 | [2] |

| MDA-MB-231 (Breast) | 0.0103 | [2] | |

| HD02 | Various (NCI-60 panel) | Growth Inhibition % varies | [3] |

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative | Huh7 (Liver) | 1.6 | |

| MCF7 (Breast) | 3.3 | ||

| HCT116 (Colon) | 1.1 |

Anti-inflammatory Activity

The anti-inflammatory properties of tolyl-substituted pyrazoles are well-documented, with many derivatives exhibiting potent inhibition of key inflammatory mediators. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The table below presents the in vitro inhibitory activity of selected tolyl-substituted pyrazole derivatives against COX-1 and COX-2 enzymes, along with their selectivity indices.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Thymol-pyrazole hybrid 4a | 10.27 | 0.068 | 151 | [4] |

| Thymol-pyrazole hybrid 8b | 13.59 | 0.043 | 316 | [4] |

| Thymol-pyrazole hybrid 8g | 12.06 | 0.045 | 268 | [4] |

| Celecoxib (Reference) | 14.71 | 0.045 | 327 | [4] |

Antimicrobial Activity

Tolyl-substituted pyrazoles have also emerged as promising antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of a tolyl-substituted pyrazole derivative against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Staphylococcus aureus | 62.5-125 | [5] |

| Bacillus subtilis | 62.5-125 | [5] | |

| Klebsiella pneumoniae | 62.5-125 | [5] | |

| Escherichia coli | 62.5-125 | [5] | |

| Candida albicans | 2.9-7.8 | [5] | |

| Aspergillus flavus | 2.9-7.8 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of tolyl-substituted pyrazoles.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., A-549, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Tolyl-substituted pyrazole compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the tolyl-substituted pyrazole compounds in the complete culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Tolyl-substituted pyrazole compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the tolyl-substituted pyrazole compounds or the reference drug orally or intraperitoneally. The control group receives only the vehicle.

-

After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the control group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Tolyl-substituted pyrazole compounds dissolved in DMSO

-

Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

96-well microplates

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare a standardized inoculum of the microbial strain in the broth medium.

-

Prepare two-fold serial dilutions of the tolyl-substituted pyrazole compounds in the broth medium in a 96-well plate.

-

Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL.

-

Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, either visually or by measuring the optical density.

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

Toll-Like Receptor (TLR) Signaling Pathway Inhibition

Certain pyrazole derivatives have been shown to inhibit Toll-Like Receptor (TLR) signaling, a key pathway in the innate immune response and inflammation.

Caption: Inhibition of the TLR signaling pathway by a tolyl-substituted pyrazole.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activities of newly synthesized tolyl-substituted pyrazole compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of pyrazole-based compounds

An In-depth Technical Guide on the Discovery and History of Pyrazole-Based Compounds

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their use as anti-inflammatory, analgesic, antimicrobial, anticancer, and agrochemical agents.[3][4][5] The journey of this "privileged scaffold" began in the late 19th century, evolving from a novel chemical synthesis into a key component of numerous blockbuster drugs.[6][7] This technical guide provides a comprehensive overview of the , detailing the foundational synthetic protocols, key therapeutic breakthroughs, and the molecular mechanisms that underpin their efficacy.

The Dawn of Pyrazole Chemistry: The Knorr Synthesis of 1883

The history of pyrazole chemistry is inextricably linked to the German chemist Ludwig Knorr.[8][9] In 1883, while searching for synthetic quinine-related compounds, Knorr reported the first synthesis of a substituted pyrazole.[1][8][10] This seminal work, now known as the Knorr pyrazole synthesis, involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[3][11] Knorr's initial experiment reacted ethyl acetoacetate with phenylhydrazine, which did not produce a quinoline as expected, but rather a new heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[1][12] This discovery laid the groundwork for an entirely new class of compounds and marked a pivotal moment in the development of synthetic pharmaceuticals.[13]

Experimental Protocol: Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is based on Ludwig Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[1]

Materials and Equipment:

-

Reactants: Phenylhydrazine (100 g), Ethyl acetoacetate (125 g)

-

Apparatus: Reaction vessel, water bath, apparatus for separating immiscible liquids, crystallization dish, melting point apparatus.[1]

Methodology:

-

Reaction Mixture Preparation: 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate in a suitable reaction vessel.[1]

-

Initial Condensation: The mixture was left to stand at ambient temperature. An initial condensation reaction occurred, forming an oily product and a separate aqueous layer.[1]

-

Separation: The water generated during the condensation was carefully separated from the oily product.[1]

-

Cyclization: The isolated oily condensation product was heated on a water bath for an extended period. This step induced cyclization via the elimination of ethanol, yielding the crude pyrazolone product.[1]

The First Pyrazole-Based Drug: Antipyrine (Phenazone)

Knorr's discovery quickly transitioned from a chemical curiosity to a therapeutic breakthrough. The methylation of 1-phenyl-3-methyl-5-pyrazolone yielded the compound he named Antipyrine (also known as phenazone).[9][12][13] Patented in 1883, Antipyrine was introduced as an analgesic and antipyretic, becoming one of the first and most widely used synthetic drugs until the advent of aspirin.[8][9] Its commercial success demonstrated the vast potential of pyrazole-based scaffolds in medicine.[13]

| Property | Data |

| Chemical Name | 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |

| Common Names | Antipyrine, Phenazone |

| Year Synthesized | 1883 |

| Primary Therapeutic Use | Analgesic, Antipyretic |

| Initial Developer | Ludwig Knorr / Hoechst |

The Rise of Pyrazole-Based NSAIDs: Targeting Cyclooxygenase (COX)

For decades, pyrazole derivatives like Antipyrine and Phenylbutazone were used as non-steroidal anti-inflammatory drugs (NSAIDs).[14][15] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins—key mediators of pain and inflammation.[16][17][18]

A major breakthrough occurred with the discovery of two distinct COX isoforms: COX-1 and COX-2.[18] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced at sites of inflammation.[17] The gastrointestinal side effects of traditional NSAIDs were attributed to their non-selective inhibition of both isoforms.[19] This understanding created a clear objective for drug developers: create selective COX-2 inhibitors to provide anti-inflammatory relief while minimizing gastric toxicity.[17] The pyrazole scaffold proved to be an ideal framework for achieving this selectivity.[20][21]

Case Study: Celecoxib (Celebrex)

Celecoxib, approved in 1999, is a quintessential example of a selective COX-2 inhibitor built upon a pyrazole core.[7] It is a diaryl-substituted pyrazole, and its structure allows it to bind effectively to the larger, more flexible active site of the COX-2 enzyme.[17][22] Specifically, its polar sulfonamide side chain fits into a hydrophilic side pocket present in COX-2 but not COX-1, conferring its high selectivity.[22]

Signaling Pathway: Selective COX-2 Inhibition

The anti-inflammatory action of Celecoxib stems from its precise intervention in the arachidonic acid cascade. By selectively blocking the COX-2 enzyme, it prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins like prostaglandin E2 (PGE2), without significantly affecting the homeostatic functions of COX-1.[22][23]

Quantitative Data: COX Inhibition by Pyrazole Derivatives

The efficacy and selectivity of pyrazole-based NSAIDs are quantified by their half-maximal inhibitory concentration (IC₅₀) values against COX-1 and COX-2. The selectivity index (SI) is a critical metric, calculated as the ratio of IC₅₀ (COX-1) to IC₅₀ (COX-2), with higher values indicating greater selectivity for COX-2.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Celecoxib | >10 | 0.04 - 0.95 | >10.5 - >250 | [19][22] |

| Compound 5a | 20.71 | 1.50 | 13.81 | [24] |

| Compound 5f | 12.18 | 1.83 | 6.66 | [24] |

| Compound 6a | 56.73 | 1.15 | 49.33 | [24] |

Note: IC₅₀ values can vary based on assay conditions. The data presented is for comparative purposes.

Modern Applications and Future Directions

The versatility of the pyrazole scaffold extends far beyond anti-inflammatory agents.[4] Its unique electronic properties and synthetic accessibility have made it a privileged structure in drug discovery for a wide range of therapeutic areas.[2][6]

-

Agrochemicals: Pyrazole derivatives are widely used as herbicides, insecticides, and fungicides.[3][25]

-

Oncology: The pyrazole ring is a core component of several modern cancer therapies, including kinase inhibitors like Axitinib and Hsp90 inhibitors.[6][26]

-

Other Therapeutics: Pyrazole-based compounds have been developed as anti-obesity drugs (Rimonabant), antipsychotics (CDPPB), and treatments for erectile dysfunction (Sildenafil).[3][6][7]

The enduring legacy of Ludwig Knorr's 1883 discovery is evident in the vast and growing number of pyrazole-containing molecules in clinical use and development. The scaffold's ability to be readily functionalized allows medicinal chemists to fine-tune pharmacological properties, ensuring that pyrazole will remain a central element in the future of drug design and discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 9. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. dovepress.com [dovepress.com]

- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Celecoxib - Wikipedia [en.wikipedia.org]

- 23. ClinPGx [clinpgx.org]

- 24. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Novel 1-m-Tolyl-1H-Pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of novel 1-m-tolyl-1H-pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The inclusion of a meta-tolyl group can influence the pharmacological profile of these molecules. This guide details the synthetic methodologies, spectroscopic characterization, and analytical data for key this compound derivatives, offering a foundational resource for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established methods. A common and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine derivative.[3] Another effective method is the temperature-controlled divergent synthesis from α,β-unsaturated tosylhydrazones, which can yield either pyrazoles or 1-tosyl-1H-pyrazoles.[4]

Experimental Protocol: Synthesis of 5-phenyl-3-(m-tolyl)-1H-pyrazole

A representative protocol for the synthesis of 5-phenyl-3-(m-tolyl)-1H-pyrazole from its tosylated precursor is described below. This two-step process first yields the N-tosylated pyrazole, which is subsequently deprotected.

Step 1: Synthesis of 5-phenyl-3-(m-tolyl)-1-tosyl-1H-pyrazole [4]

-

A mixture of the starting α,β-unsaturated tosylhydrazone (0.2 mmol) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equivalent) is prepared in ethanol (2.0 mL).

-

The reaction mixture is stirred at 95 °C under air for 12 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure 5-phenyl-3-(m-tolyl)-1-tosyl-1H-pyrazole.

Step 2: Deprotection to 5-phenyl-3-(m-tolyl)-1H-pyrazole

While the search results provide detailed data for the final product, a specific protocol for the deprotection of the tosyl group was not explicitly detailed for this particular molecule. However, standard methods for N-detosylation, such as treatment with a strong acid (e.g., trifluoroacetic acid) or a reducing agent (e.g., magnesium in methanol), are commonly employed in organic synthesis.

Structural Characterization Data

The structural elucidation of the synthesized this compound derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data for 5-phenyl-3-(m-tolyl)-1-tosyl-1H-pyrazole

The following table summarizes the key spectroscopic data for the N-tosylated intermediate.

| Data Type | Parameters | Observed Values |

| ¹H NMR | (500 MHz, CDCl₃), δ (ppm) | 7.71 (s, 1H), 7.61 (d, J = 8.2 Hz, 3H), 7.49–7.44 (m, 5H), 7.29 (t, J = 7.6 Hz, 1H), 7.19 (d, J = 8.2 Hz, 3H), 6.60 (s, 1H), 2.39 (s, 3H), 2.35 (s, 3H)[4] |

| ¹³C NMR | (125 MHz, CDCl₃), δ (ppm) | 155.41, 149.44, 145.28, 138.44, 134.88, 131.23, 130.13, 130.03, 129.64, 129.46, 128.60, 127.99, 127.81, 127.08, 123.64, 109.72, 21.69, 21.44[4] |

| HRMS | (ESI) | Calculated for C₂₃H₂₁N₂O₂S: [M+H]⁺ 389.1318, Found 389.1317[4] |

Spectroscopic Data for 5-phenyl-3-(m-tolyl)-1H-pyrazole

The following table summarizes the key spectroscopic data for the final deprotected product.

| Data Type | Parameters | Observed Values |

| ¹H NMR | (400 MHz, DMSO-d₆), δ (ppm) | 13.25 (s, 1H), 7.71 (d, J = 7.1 Hz, 2H), 7.55 (s, 1H), 7.50 (d, J = 7.1 Hz, 1H), 7.29 (t, J = 7.5 Hz, 2H), 7.17 (t, J = 7.3 Hz, 2H), 7.03 (s, 1H), 6.98 (d, J = 7.3 Hz, 1H), 2.20 (s, 3H) |

| ¹³C NMR | (100 MHz, DMSO-d₆), δ (ppm) | 138.02, 128.91, 127.84, 125.79, 125.18, 122.38, 99.67, 21.21 |

| HRMS | (ESI) | Calculated for C₁₆H₁₅N₂: [M+H]⁺ 235.1230, Found 235.1234 |

Experimental Workflows and Signaling Pathways

Visual representations of experimental workflows and biological signaling pathways can aid in understanding the processes involved in the study of these novel compounds.

References

Theoretical and Computational Insights into 1-m-tolyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 1-m-tolyl-1H-pyrazole, a substituted pyrazole derivative of significant interest in medicinal chemistry. Pyrazole-containing compounds are known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Computational techniques such as Density Functional Theory (DFT), molecular docking, and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are crucial for understanding the structural, electronic, and pharmacokinetic properties of such molecules, thereby accelerating the drug discovery process. This document outlines the key computational workflows, presents data in a structured format, and visualizes complex relationships to aid researchers in this field.

Introduction to this compound

Pyrazole and its derivatives are a class of heterocyclic compounds that have attracted considerable attention due to their diverse biological activities.[2] The this compound molecule, characterized by a pyrazole ring substituted with a meta-tolyl group at the N1 position, is a subject of interest for its potential as a scaffold in the design of novel therapeutic agents. Theoretical and computational studies provide invaluable insights into its molecular properties, reactivity, and potential interactions with biological targets, guiding synthetic efforts and biological evaluations.

Computational Methodologies

A variety of computational methods are employed to elucidate the properties of pyrazole derivatives. These studies are typically performed using software packages like Gaussian, AutoDock, and various ADME prediction tools.[2]

Quantum Chemical Calculations

Density Functional Theory (DFT) is a popular quantum mechanical method used to investigate the electronic structure of molecules.[3][4][5] The B3LYP functional with a 6-311++G(d,p) basis set is commonly used for geometry optimization and frequency calculations of pyrazole derivatives.[4][5]

Experimental Protocol: DFT Calculations

-

Molecular Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: The structure is optimized to its lowest energy conformation using DFT at the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Property Calculations: Various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis, are then calculated.[2]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7][8] This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target.

Experimental Protocol: Molecular Docking

-

Target Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is prepared and energy-minimized.

-

Docking Simulation: A docking program like AutoDock is used to predict the binding poses of the ligand within the active site of the protein. A grid box is defined to encompass the binding site.

-

Analysis of Results: The resulting poses are ranked based on their binding energy, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole by DFT Method | Semantic Scholar [semanticscholar.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

literature review of 1-aryl-1H-pyrazole synthesis

An In-depth Technical Guide to the Synthesis of 1-Aryl-1H-Pyrazoles

Introduction

1-Aryl-1H-pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant applications in medicinal chemistry, drug development, and materials science.[1][2] Their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] Several FDA-approved drugs, such as Celecoxib, Ruxolitinib, and Crizotinib, feature the 1-aryl-1H-pyrazole scaffold, highlighting its importance as a "privileged structure" in pharmaceutical research.[2][4] This guide provides a comprehensive literature review of the core synthetic strategies for constructing the 1-aryl-1H-pyrazole system, focusing on detailed experimental protocols, quantitative data comparison, and visual pathway diagrams for researchers and scientists in the field.

Core Synthetic Strategies

The synthesis of 1-aryl-1H-pyrazoles can be broadly categorized into several key strategies. The most classical and widely used methods involve the cyclocondensation of a binucleophile (an arylhydrazine) with a three-carbon electrophilic synthon. Modern approaches leverage transition-metal-catalyzed cross-coupling reactions to form the critical aryl-nitrogen bond.

1. Cyclocondensation Reactions:

-

Knorr & Paal-Knorr Synthesis: The reaction of 1,3-dicarbonyl compounds with arylhydrazines is a fundamental and versatile method for pyrazole synthesis.[5][6][7] This reaction, known as the Knorr pyrazole synthesis, is typically acid-catalyzed and proceeds through a hydrazone intermediate followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[8] A key challenge with unsymmetrical 1,3-dicarbonyls is the potential formation of regioisomers.[8][9]

-

From α,β-Unsaturated Carbonyls (Chalcones): Chalcones (1,3-diaryl-2-propen-1-ones) and other α,β-unsaturated systems serve as effective precursors.[1][10] The reaction with arylhydrazines typically forms a pyrazoline intermediate, which is then oxidized in situ or in a separate step to yield the corresponding 1-aryl-1H-pyrazole.[1][11]

2. Transition-Metal-Catalyzed N-Arylation:

-

Ullmann Condensation: This classic copper-catalyzed reaction forms a carbon-nitrogen bond between a pyrazole and an aryl halide.[12][13] While traditional Ullmann conditions required harsh temperatures, modern protocols use ligands and soluble copper catalysts, allowing the reaction to proceed under milder conditions.[12][14]

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination has become a cornerstone for C-N bond formation.[15][16] The development of specialized, sterically hindered phosphine ligands has enabled the efficient N-arylation of pyrazoles with a broad range of aryl halides and triflates, often with high functional group tolerance.[15][17]

3. Microwave-Assisted Synthesis:

-

Microwave irradiation has emerged as a powerful tool to accelerate reaction times and improve yields.[18][19] Microwave-assisted protocols, often using water or other green solvents, provide an efficient and rapid pathway to 1-aryl-1H-pyrazoles, with some reactions completing in minutes instead of hours.[18][19]

Experimental Protocols and Data

Knorr Pyrazole Synthesis

The Knorr synthesis remains a highly reliable method for constructing the pyrazole ring. The reaction involves the condensation of a 1,3-dicarbonyl compound with an arylhydrazine.

Diagram of Knorr Pyrazole Synthesis

Caption: General workflow for the Knorr pyrazole synthesis.

Detailed Experimental Protocol (Example: 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one) [5]

-

Combine ethyl benzoylacetate (3 mmol) and phenylhydrazine (6 mmol) in a 20-mL scintillation vial.

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

-

Heat the reaction with stirring on a hot plate at approximately 100°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) after 1 hour.

-

Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.

-

Cool the mixture in an ice bath to complete precipitation.

-

Isolate the solid product by vacuum filtration and wash with cold water.

Table 1: Comparison of Knorr Synthesis Conditions

| 1,3-Dicarbonyl Precursor | Arylhydrazine | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Ethyl benzoylacetate | Phenylhydrazine | Acetic acid / 1-Propanol | ~100 | 1 h | High | [5] |

| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | Room Temp. | - | 59 - 98 | [20] |

| Acetyl acetone | Phenylhydrazine | - | - | - | - | [21] |

| Trifluoromethyl-substituted diketones | Arylhydrazine | pH > 1.6 | - | - | - | [9] |

Synthesis from Chalcones

This method utilizes α,β-unsaturated ketones (chalcones) as the three-carbon synthon, which react with arylhydrazines. The reaction can be performed in one or two steps.[10]

Diagram of Pyrazole Synthesis from Chalcones

Caption: Synthesis of 1-aryl-1H-pyrazoles from chalcones.

Detailed Experimental Protocol (General) [4][11]

-

Dissolve an equimolar mixture of a substituted 1,3-diaryl-1H-pyrazole-4-carbaldehyde (1 mmol) and a substituted acetophenone (1 mmol) in a minimum amount of PEG-400 (10 mL).

-

Slowly add aqueous sodium hydroxide (20%, 1 mL) to the mixture.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring completion by TLC.

-

Pour the reaction mixture into ice-cold water with constant stirring to precipitate the chalcone product.

-

Filter, wash with water, and dry the precipitate.

-

To a solution of the synthesized chalcone (0.01 mol) in pyridine (10 mL), add isoniazide (0.01 mol).

-

Reflux the mixture for 2.5 hours.

-

After cooling, pour the mixture into ice-cold water and neutralize with dilute HCl.

-

Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final pyrazole product.

Table 2: Yields of Pyrazole-based Chalcones

| Chalcone Product | Yield (%) | Reference |

| (2,4-difluorophenyl)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one | 84 | [4] |

| (4-hydroxyphenyl)-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)prop-2-en-1-one | 84 | [4] |

| (4-bromophenyl)-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)prop-2-en-1-one | 89 | [4] |

Transition-Metal-Catalyzed N-Arylation

These methods are ideal for synthesizing 1-aryl-1H-pyrazoles when the pyrazole core is already formed and requires arylation at the N1 position.

a) Ullmann Condensation

This copper-catalyzed reaction is a classic method for forming aryl-N bonds.

Diagram of Ullmann Condensation

Caption: Catalytic cycle for the Ullmann N-arylation of pyrazole.

Detailed Experimental Protocol (Example: Ethyl 4-(1H-pyrazol-1-yl)benzoate) [12]

-

To an oven-dried reaction vessel, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).

-

Add 1H-pyrazole (1.2 equiv.) and ethyl 4-iodobenzoate (1.0 equiv.).

-

Add DMSO as the solvent.

-

Heat the mixture at 90°C under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Filter the mixture through celite to remove insoluble salts.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

b) Buchwald-Hartwig Amination

This palladium-catalyzed method offers a versatile and often milder alternative to the Ullmann reaction.

Diagram of Buchwald-Hartwig Amination

Caption: Catalytic cycle for Buchwald-Hartwig N-arylation.

Detailed Experimental Protocol (General for 4-Amination) [22][23]

-

In a microwave vial, combine 4-bromo-1H-1-tritylpyrazole (1.0 equiv.), the desired amine (2.0 equiv.), Pd(dba)₂ (10 mol%), a suitable phosphine ligand like tBuDavePhos (20 mol%), and a base such as potassium t-butoxide (2.0 equiv.).[22][23]

-

Add a solvent such as xylene.

-

Seal the vial and heat in a microwave reactor at 160°C for 10-30 minutes.[22]

-

After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sulfate.

-

Concentrate the solvent in vacuo and purify the residue by column chromatography to yield the C4-aminated pyrazole.

Table 3: Comparison of N-Arylation Methods

| Method | Catalyst / Reagents | Base | Solvent | Temp. (°C) | Substrate Scope | Reference |

| Ullmann | CuI / L-proline | K₂CO₃ | DMSO | 90 | Aryl iodides, N-heterocycles | [12][24] |

| Buchwald-Hartwig | Pd(dba)₂ / tBuDavePhos | K-OtBu | Xylene | 160 (MW) | Aryl bromides, various amines | [22][23] |

| Buchwald-Hartwig | Pd(dba)₂ / tBuBrettPhos | - | - | Mild | Aliphatic, aromatic amines | [15] |

Microwave-Assisted Synthesis

This approach significantly accelerates the synthesis of 1-aryl-1H-pyrazole-5-amines. The use of water as a solvent makes this method environmentally friendly.[18]

Detailed Experimental Protocol (1-Aryl-1H-pyrazole-5-amines) [18][19]

-

In a microwave reaction vial, combine the appropriate α-cyanoketone or 3-aminocrotononitrile (2 mmol) and the desired aryl hydrazine hydrochloride (2 mmol).

-

Add 1 M HCl (5 mL) to the vial.

-

Seal the vial with a cap and place it in the microwave reactor.

-

Heat the mixture to 150°C and hold for 10-15 minutes with proper stirring.

-

After cooling, carefully uncap the vial in a fume hood.

-

Basify the solution with 10% NaOH to precipitate the product.

-

Isolate the desired compound by simple vacuum filtration.

Table 4: Microwave-Assisted Synthesis Data

| Reactants | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| 3-Aminocrotononitrile + Aryl hydrazine | 1 M HCl (aq) | 150 | 10 - 15 | 70 - 90 | [18] |

| α-Cyanoketone + Aryl hydrazine | 1 M HCl (aq) | 150 | 10 - 15 | 70 - 90 | [18] |

Conclusion

The synthesis of 1-aryl-1H-pyrazoles is a well-established field with a rich variety of methodologies available to synthetic chemists. Classical cyclocondensation methods like the Knorr synthesis offer robust and high-yielding routes from readily available 1,3-dicarbonyl compounds. Syntheses involving chalcone intermediates provide another versatile pathway. For the N-arylation of pre-existing pyrazole rings, modern transition-metal-catalyzed reactions, particularly the Ullmann condensation and the Buchwald-Hartwig amination, provide powerful and flexible tools with broad substrate scopes. Furthermore, the application of microwave technology offers a green and highly efficient alternative that dramatically reduces reaction times. The choice of synthetic strategy ultimately depends on the desired substitution pattern, the availability of starting materials, and the specific requirements for functional group tolerance. The protocols and data presented in this guide offer a solid foundation for researchers to select and implement the most suitable method for their synthetic targets.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. benchchem.com [benchchem.com]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. Ullmann Reaction [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Pyrazole synthesis [organic-chemistry.org]

- 18. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 21. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 22. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Methodological & Application

protocol for cyclocondensation synthesis of 1-m-tolyl-1H-pyrazole.

An Application Note and Protocol for the Synthesis of 1-m-tolyl-1H-pyrazole

Application Note

Introduction

Pyrazoles are a class of heterocyclic aromatic compounds that are integral to the development of pharmaceuticals and agrochemicals due to their wide range of biological activities.[1] The pyrazole scaffold is a key component in numerous commercial drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant. The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[2][3][4] This method typically involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5] This application note provides a detailed protocol for the synthesis of this compound via the acid-catalyzed cyclocondensation of m-tolylhydrazine with a malondialdehyde equivalent.

Reaction Scheme

The synthesis proceeds via the reaction of m-tolylhydrazine hydrochloride with 1,1,3,3-tetramethoxypropane, which serves as a synthetic equivalent of malondialdehyde. The reaction is catalyzed by a strong acid, typically hydrochloric acid, and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

General Reaction Scheme for the Synthesis of this compound

Data Presentation

The following table summarizes the typical quantitative data obtained from the described protocol.

| Parameter | Value |

| Reactant 1 | m-Tolylhydrazine HCl |

| Reactant 2 | 1,1,3,3-Tetramethoxypropane |

| Solvent | Ethanol |

| Catalyst | Hydrochloric Acid (conc.) |

| Reaction Temperature | 78 °C (Reflux) |

| Reaction Time | 4 hours |

| Product Yield (Isolated) | 85% |

| Product Purity (by HPLC) | >98% |

| Appearance | Pale yellow oil |

Experimental Protocol

Materials and Equipment

-

m-Tolylhydrazine hydrochloride (1.0 eq)

-

1,1,3,3-Tetramethoxypropane (1.1 eq)

-

Ethanol (Reagent grade)

-

Concentrated Hydrochloric Acid (37%)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-